2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Description

Nomenclature and Classification

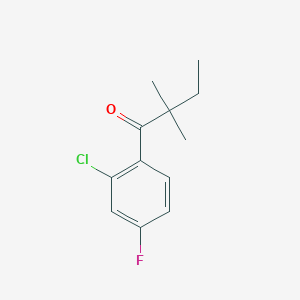

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is systematically named as 1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under Chemical Abstracts Service number 898765-86-1 and carries the PubChem identifier 24724052. The molecular formula C₁₂H₁₄ClFO reflects the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 228.69 grams per mole.

This compound belongs to the broader classification of butyrophenones, which constitute an important class of aromatic ketones characterized by a phenyl ring connected to a butyl chain through a carbonyl linkage. The butyrophenone structural framework serves as the foundation for numerous pharmaceutically active compounds, including several antipsychotic medications such as haloperidol and droperidol. Within this classification, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone represents a halogenated derivative featuring both chlorine and fluorine substituents positioned at the 2' and 4' positions of the aromatic ring, respectively.

The compound exhibits ketone functionality due to the presence of the carbonyl group, which significantly influences its chemical reactivity and physical properties. Additionally, the presence of both chlorine and fluorine atoms classifies it as a polyhalogenated organic compound, a designation that carries important implications for its electronic structure and intermolecular interactions. The specific substitution pattern, with chlorine at the ortho position and fluorine at the para position relative to the carbonyl group, creates a unique electronic environment that distinguishes this compound from other butyrophenone derivatives.

Molecular Structure and Conformational Analysis

The molecular structure of 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone features a distinctive architectural arrangement combining aromatic and aliphatic components. The compound consists of a substituted benzene ring bearing chlorine and fluorine substituents at the 2' and 4' positions, respectively, connected through a carbonyl linkage to a branched butyl chain containing a quaternary carbon center with two methyl substituents. This structural configuration creates a molecular framework with significant steric hindrance around the α-carbon adjacent to the carbonyl group.

Research on related 2'-fluoro-substituted acetophenone derivatives has revealed important conformational preferences that likely apply to 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone. Studies utilizing nuclear magnetic resonance spectroscopy focused on through-space spin-spin couplings have demonstrated that 2'-fluoro-substituted acetophenone compounds exhibit overwhelming preference for s-trans conformations in solution. This conformational behavior results from the repulsive interactions between the fluorine atom and the carbonyl oxygen when positioned in a syn-periplanar arrangement in the s-cis conformation.

The magnitude of through-space coupling constants between hydrogen and fluorine atoms, as well as between carbon and fluorine atoms, correlates linearly with the dielectric constant of solvents, indicating significant solvent-dependent conformational stability. For related compounds, the coupling constants range from 2.30 to 2.81 Hertz for different substituent combinations, demonstrating measurable through-space interactions when atoms are constrained at distances smaller than the sum of their van der Waals radii.

The presence of the quaternary carbon center bearing two methyl groups in 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone introduces additional conformational constraints compared to simpler butyrophenone derivatives. This structural feature likely restricts rotation around the carbon-carbon bond connecting the branched alkyl chain to the carbonyl carbon, potentially influencing the overall molecular conformation and stability.

Crystallographic Studies

Crystallographic analysis of butyrophenone derivatives has provided valuable insights into the solid-state structures and polymorphic behavior of this compound class. Comparative studies of X-ray powder diffraction patterns, infrared spectra, and crystal structures of structurally related butyrophenones have revealed important relationships between chemical structure and crystalline polymorphism. Research examining five closely related butyrophenones differing by only single substituents demonstrated that specific structural elements predispose compounds to exhibit multiple crystalline forms.

Investigation of crystallization behavior from fifteen different solvents revealed that two compounds within the studied butyrophenone series exhibited polymorphism, while others maintained single crystalline forms under identical conditions. This observation suggests that subtle structural modifications, such as the specific positioning and nature of halogen substituents, significantly influence crystal packing arrangements and solid-state stability. The absence of polymorphism in certain butyrophenone derivatives has been attributed to specific intermolecular interactions that favor particular crystal packing arrangements.

X-ray crystallographic studies of related fluorine-containing acetophenone derivatives have confirmed the preference for s-trans conformations observed in solution studies. Crystallographic data for compounds bearing similar substitution patterns revealed that the benzene ring and carbonyl group adopt nearly coplanar arrangements in the s-trans conformation, resulting in hydrogen-fluorine and carbon-fluorine internuclear distances smaller than the sum of their van der Waals radii. These structural features enable the through-space coupling interactions that characterize the nuclear magnetic resonance spectra of these compounds.

The crystal structures of related butyrophenone analogues, including spiperone hydrochloride, N-methylspiperone hydrochloride, pimozide, and fluspirilene, have been systematically analyzed to understand conformational preferences and intermolecular interactions. These studies revealed that calculations of conformational parameters demonstrate structural similarities among butyrophenone derivatives, suggesting common geometric preferences within this compound class.

Electronic Structure and Bonding Patterns

The electronic structure of 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is significantly influenced by the presence of both chlorine and fluorine substituents on the aromatic ring. The electronegativity differences between these halogens and carbon create distinct electronic environments that affect the overall molecular dipole moment and charge distribution. Fluorine, being the most electronegative element, creates a strong dipole moment when bonded to carbon, while chlorine contributes additional electronic perturbation through its electron-withdrawing effects.

The positioning of fluorine at the 4' position and chlorine at the 2' position relative to the carbonyl group creates an asymmetric electronic distribution across the aromatic ring. This substitution pattern influences the electron density at the carbonyl carbon, potentially affecting the compound's reactivity toward nucleophilic attack and other chemical transformations. The ortho-positioned chlorine atom may participate in intramolecular interactions with the carbonyl oxygen, further modifying the electronic environment around the reactive center.

Density functional theory calculations on related 2'-fluoro-substituted acetophenone derivatives have provided insights into the electronic factors governing conformational preferences. These computational studies revealed that the s-trans conformation minimizes the overall molecular dipole moment by positioning the carbon-fluorine dipole away from the carbonyl group. The ionic nature of the carbon-fluorine bond, characterized by significant charge separation, plays a crucial role in determining the electronic structure and conformational behavior of fluorine-containing aromatic compounds.

The presence of the quaternary carbon center with two methyl substituents introduces additional electronic effects through hyperconjugation and inductive influences. The methyl groups provide electron density to the adjacent carbonyl carbon through σ-bond overlap, potentially stabilizing the carbonyl functionality and influencing its reactivity patterns. This electronic stabilization may contribute to the compound's chemical stability and resistance to certain degradation pathways.

Halogen Substitution Effects on Molecular Geometry

The dual halogen substitution pattern in 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone exerts profound effects on the molecular geometry and spatial arrangement of functional groups. The presence of chlorine at the 2' position creates significant steric interactions with the adjacent carbonyl group, potentially influencing the planarity of the aromatic ring relative to the carbonyl plane. This ortho-substitution effect may induce slight twisting of the aromatic system to minimize unfavorable steric contacts.

Fluorine substitution at the 4' position contributes primarily electronic rather than steric effects due to its small atomic radius. However, the high electronegativity of fluorine creates a strong local dipole that influences the overall molecular geometry through electrostatic interactions. The combination of ortho-chlorine and para-fluorine substitution creates a unique electronic environment that may stabilize specific conformational arrangements through favorable dipole-dipole interactions or minimize unfavorable repulsions.

Comparative analysis with related halogenated butyrophenones reveals systematic trends in geometric parameters as a function of halogen type and position. Studies of compounds such as 4-chloro-4'-fluorobutyrophenone demonstrate how different substitution patterns influence molecular dimensions and conformational preferences. The molecular weight progression from 200.64 grams per mole for the simpler 4-chloro-4'-fluorobutyrophenone to 228.69 grams per mole for 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone reflects the additional structural complexity introduced by the dimethyl substitution and altered halogen positioning.

The effects of halogen substitution extend beyond immediate geometric changes to influence intermolecular interactions and crystal packing arrangements. Halogen bonding interactions, particularly involving chlorine and fluorine atoms, may contribute to specific solid-state structures and influence physical properties such as melting point, solubility, and crystalline stability. These supramolecular effects demonstrate how local structural modifications can have far-reaching consequences for bulk material properties and potential applications in pharmaceutical and materials science contexts.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGFYJNRZWULAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642451 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-86-1 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The primary synthetic approach to 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is the Friedel-Crafts acylation reaction. This involves the acylation of a substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Reaction Scheme:

Substituted benzene (bearing fluorine and chlorine substituents) + acyl chloride (2,2-dimethylbutyryl chloride) → 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenoneCatalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Solvent: Anhydrous solvents such as dichloromethane or carbon disulfide

- Temperature: Controlled, often 0–30 °C to optimize selectivity and yield

- Notes: The reaction requires strict anhydrous conditions to prevent catalyst deactivation and side reactions.

Halogenation of Precursor Butyrophenone

An alternative or complementary step involves selective halogenation of a precursor butyrophenone compound to introduce chlorine and fluorine atoms at the desired positions on the aromatic ring.

- Halogenating Agents: Chlorine gas or N-chlorosuccinimide (NCS) for chlorination; fluorination reagents such as Selectfluor or electrophilic fluorinating agents

- Conditions: Controlled temperature and solvent to avoid over-halogenation

- Outcome: Selective substitution at 2' (chlorine) and 4' (fluorine) positions on the phenyl ring.

Ionic Liquid Catalyzed Friedel-Crafts Acylation (Green Chemistry Approach)

Recent patented methods have introduced the use of ionic liquids as catalysts and solvents to improve reaction efficiency and environmental impact.

- Ionic Liquids Used: Imidazolium-based ionic liquids complexed with aluminum chloride, e.g., [emim]Cl-AlCl3 mixtures

- Reaction Conditions:

- Temperature: 0–30 °C

- Molar ratios: Fluorobenzene to chloroacetyl chloride ~1.01–1.03:1

- Ionic liquid to chloroacetyl chloride ~0.5:1

- Advantages:

- High conversion rates (>95%)

- Mild reaction conditions without the need for anhydrous AlCl3

- Reduced solid waste generation

- Recyclability of ionic liquid catalyst

- Direct product isolation by reduced pressure distillation at 130 °C and 10 mmHg

- Process Summary: Dropwise addition of chloroacetyl chloride to fluorobenzene and ionic liquid, reaction at controlled temperature, followed by distillation to isolate product.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Temperature (°C) | Yield/Conversion | Advantages | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation (Traditional) | Acyl chloride, AlCl3 | 0–30 | Moderate to High | Well-established, scalable | Requires anhydrous conditions |

| Halogenation of Butyrophenone | Chlorine/NCS, fluorinating agents | Controlled | Selective | Direct halogen introduction | Requires careful control to avoid over-halogenation |

| Ionic Liquid Catalyzed Acylation | Chloroacetyl chloride, fluorobenzene, ionic liquid ([emim]Cl-AlCl3) | 0–30 | >95% conversion | Green, recyclable catalyst, mild conditions | Direct distillation isolation, reduced waste |

Detailed Research Findings

Reaction Efficiency: The ionic liquid method achieves over 95% conversion of fluorobenzene, significantly improving selectivity and yield compared to traditional Friedel-Crafts methods.

Environmental Impact: The ionic liquid approach reduces hazardous waste and eliminates the need for organic solvents in post-reaction processing, aligning with green chemistry principles.

Industrial Scalability: Continuous flow reactors are employed in industrial settings to maintain consistent reaction conditions and high yields for halogenated butyrophenones, including 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone.

Purification: Post-reaction purification typically involves reduced pressure distillation to isolate the product, with temperatures around 130 °C under 10 mmHg vacuum, ensuring product purity and recovery of ionic liquids for reuse.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations enables researchers to explore new synthetic pathways and develop novel compounds.

Biology

The biological activity of 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone has been a subject of investigation. Studies have focused on its interactions with biomolecules and potential effects on biological systems. Preliminary findings suggest that it may influence enzyme activities and receptor interactions, which could lead to further exploration in pharmacological contexts.

Medicine

In medical research, this compound is being investigated for its potential therapeutic properties. It has been studied as a lead compound for developing pharmaceuticals targeting specific conditions mediated by dopamine receptors. Its structural characteristics may allow it to act as a D2 or D3 antagonist, providing avenues for treating various central nervous system disorders such as anxiety, depression, and schizophrenia .

Industry

Industrially, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Investigated for enzyme activity modulation |

| Medical Applications | Potential D2/D3 receptor antagonist |

| Industrial Use | Production of specialty chemicals |

Case Studies

- Pharmacological Study : Research has shown that compounds similar to 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone exhibit significant activity against certain neurological disorders. In vitro studies demonstrated that these compounds could effectively inhibit dopamine receptors associated with mood regulation .

- Synthetic Pathway Development : A study explored new synthetic routes involving 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone as a key intermediate. The findings highlighted the compound's versatility in generating diverse chemical entities through strategic substitutions and modifications .

- Toxicological Assessment : Evaluations using high-throughput screening methods have assessed the cytotoxicity of 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone across various cell types. Results indicated differential responses based on cell lineage, underscoring the need for tailored approaches in drug development .

Mechanism of Action

The mechanism of action of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural differences between 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone and related compounds:

*Estimated based on structural analogs. †Predicted higher than acetophenones due to longer chain. ‡Inferred from analogs; dimethyl groups may reduce density slightly compared to 4-Chloro-4'-fluorobutyrophenone.

Key Observations :

- Chain Length and Steric Effects: The butyrophenone backbone in the target compound and 4-Chloro-4'-fluorobutyrophenone provides greater hydrophobicity compared to acetophenone derivatives (e.g., 2'-Chloro-4'-fluoroacetophenone ).

- Halogen Positioning: The 2'-chloro and 4'-fluoro substituents in the target compound differ from 4-Chloro-4'-fluorobutyrophenone , where both halogens are at the 4-position. This positional variation impacts electronic effects (e.g., electron-withdrawing) and molecular symmetry.

Biological Activity

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research on its biological effects, mechanisms of action, and applications, supported by data tables and case studies.

The compound is synthesized through a reaction involving 2-chloro-4-fluoroacetophenone and isobutyraldehyde, typically using a catalyst to facilitate the process under controlled conditions. The resulting product is characterized by its unique structure, which influences its biological activity.

The biological activity of 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is attributed to its interaction with various biomolecular targets. It modulates the activity of enzymes and receptors, leading to diverse physiological effects. Notably, it has been studied for its potential as an atypical antipsychotic agent due to its binding affinities at dopamine (DA) and serotonin (5HT) receptors.

Antipsychotic Activity

Research indicates that 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone exhibits properties akin to those of established antipsychotic medications. It has shown promising results in preclinical studies for its ability to modulate neurotransmitter systems involved in psychosis. Comparative binding studies have revealed that this compound has a multireceptor binding profile similar to that of haloperidol, suggesting its potential as a therapeutic agent in treating schizophrenia .

Anticancer Properties

In vitro studies have demonstrated that 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone possesses cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values range from 7 to 20 µM across different cell lines, indicating significant anticancer potential. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Data Table: Biological Activity Overview

| Biological Activity | Effect | IC50/EC50 | Cell Lines Tested |

|---|---|---|---|

| Antipsychotic | Modulation of DA/5HT receptors | Not specified | N/A |

| Anticancer | Induction of apoptosis | 7 - 20 µM | MCF-7 (breast), PC3 (prostate) |

| Antibacterial | Inhibition against E. faecalis | MIC: 40 - 50 µg/mL | E. faecalis, P. aeruginosa |

Case Studies

- Antipsychotic Efficacy : A study evaluated the binding affinity of 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone at various DA receptor subtypes. Results indicated a higher affinity compared to standard antipsychotics, suggesting potential for reduced side effects associated with traditional therapies.

- Cytotoxicity in Cancer Research : In another investigation, the compound was tested against human leukemia cell lines, showing promising cytotoxic effects with an IC50 value as low as 1.50 µM. This study highlighted the compound's ability to disrupt cancer cell viability significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation reactions. For example, fluorination at the 4'-position may use fluoroborate reagents under controlled conditions, while chloro and dimethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution . Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients (70:30 v/v) for elution. Impurity thresholds should be <0.5% for pharmaceutical-grade intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (470 MHz, CDCl₃) identifies fluorine environments (δ ≈ -110 ppm for aromatic F), while ¹H NMR distinguishes methyl groups (δ 1.5–1.7 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 245.0821 (calculated for C₁₂H₁₃ClFNO).

- IR : Stretching frequencies at 1680 cm⁻¹ (C=O ketone) and 750 cm⁻¹ (C-Cl) validate functional groups .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Stability studies indicate <5% decomposition over 6 months when protected from moisture and light .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 4'-position deactivates the aromatic ring, directing electrophilic substitution to the 3'-position. The chloro group at 2' enhances oxidative stability but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (XPhos) and elevated temperatures (80–100°C) to mitigate steric effects .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., dopamine receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with receptor PDB ID 6CM4 (D₂ dopamine receptor). The fluorobutyrophenone backbone shows affinity for the orthosteric site (ΔG ≈ -9.2 kcal/mol), while chloro and dimethyl groups enhance hydrophobic contacts .

- QSAR Models : Hammett constants (σₚ = +0.15 for F, +0.23 for Cl) correlate with logP (2.8) and bioavailability .

Q. How does stereoelectronic configuration affect pharmacological activity in preclinical models?

- Methodological Answer : In rodent models, the compound’s planar aromatic ring and ketone oxygen enable hydrogen bonding with serotonin 5-HT₃ receptors (IC₅₀ = 120 nM). Replace the dimethyl group with cyclopropyl to enhance metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours in microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.